REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[C:6]1([C:12]2[C:20]3[C:19](=O)[NH:18][CH:17]=[N:16][C:15]=3[O:14][CH:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.N>O>[Cl:3][C:19]1[C:20]2[C:12]([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:13][O:14][C:15]=2[N:16]=[CH:17][N:18]=1
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=COC=2N=CNC(C21)=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stir for a further 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heat the mixture for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
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Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. (pH>9)
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Type
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ADDITION
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Details
|
At the end of addition
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Type
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TEMPERATURE
|
Details
|
heat the black suspension to RT
|
Type
|
FILTRATION
|
Details
|
Filter off the black solid with suction
|
Type
|
FILTRATION
|
Details
|
filter with suction again
|
Type
|
CUSTOM
|
Details
|
dry at high vacuum
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the solid in dichloromethane
|
Type
|
FILTRATION
|
Details
|
column-filter on silica gel (solvent: dichloromethane)
|
Type
|
CUSTOM
|
Details
|
1371 mg (80.6% of theor.) of the target compound is obtained as a yellow solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(N=CN1)OC=C2C2=CC=CC=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |